molecular formula C13H25N3O2 B3850541 1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone

1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone

Cat. No.: B3850541
M. Wt: 255.36 g/mol
InChI Key: NNJDSKIYUGTUIY-UHFFFAOYSA-N
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Description

1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

The synthesis of 1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone typically involves the reaction of piperazine derivatives with piperidine derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include basic or acidic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted piperazine and piperidine derivatives .

Scientific Research Applications

1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual piperazine and piperidine structure, which offers a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-12(18)15-4-2-13(3-5-15)16-8-6-14(7-9-16)10-11-17/h13,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJDSKIYUGTUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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